molecular formula C11H14ClN3O3S B1671907 Glyclopyramide CAS No. 631-27-6

Glyclopyramide

货号 B1671907
CAS 编号: 631-27-6
分子量: 303.77 g/mol
InChI 键: HNSCCNJWTJUGNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glyclopyramide is a sulfonylurea drug used in the treatment of diabetes . It has been marketed in Japan since 1965 and is classified as a second-generation drug .


Molecular Structure Analysis

The molecular formula of Glyclopyramide is C11H14ClN3O3S . Its average mass is 303.765 Da and its monoisotopic mass is 303.044434 Da .


Physical And Chemical Properties Analysis

Glyclopyramide’s physical and chemical properties include its molecular formula (C11H14ClN3O3S), average mass (303.765 Da), and monoisotopic mass (303.044434 Da) .

科学研究应用

糖尿病的临床评估

格列吡嗪是磺酰脲类药物,其关键应用是治疗糖尿病。Yamagata et al. (1969)进行的一项研究评估了其在糖尿病患者中的长期有效性。他们发现,格列吡嗪对那些未能通过其他口服抗糖尿病药物控制的患者有效,并且在某些情况下,可以替代胰岛素治疗。此外,该药物改善了葡萄糖耐量,并降低了血清总脂类或胆固醇水平。

蛋白质的糖基化

另一个重要的应用领域是糖基化,即向蛋白质添加糖基的过程,这对蛋白质的功能和相互作用至关重要。Bohne-Lang和Lieth(2005)开发了一个名为GlyProt的工具,可以促进蛋白质的体外糖基化,并允许研究人员将有意义的N-糖基构象附加到蛋白质结构中(Bohne-Lang & Lieth, 2005)。

对皮肤疾病的治疗效果

格列吡嗪还在皮肤科中找到了应用。Takei等人(2014)研究了大豆焦油Glyteer(Gly)在治疗炎症性皮肤病中的应用。他们发现,Gly激活了角质细胞中的芳香烃受体,上调了角蛋白的表达,并表现出强效的抗氧化活性。这有助于治疗特应性皮炎等疾病(Takei et al., 2014)。

糖组学和转化糖生物学

在糖组学领域,与格列吡嗪相关的研究具有重要意义。Sackstein(2016)强调了转化糖生物学在以患者为导向的研究中的重要性,其中基于糖科学的研究旨在减轻人类痛苦。这一领域弥合了糖组学和临床应用之间的鸿沟,通过以糖为重点的研究解决未满足的医疗需求(Sackstein, 2016)。

属性

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S/c12-9-3-5-10(6-4-9)19(17,18)14-11(16)13-15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCCNJWTJUGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048822
Record name Glyclopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyclopyramide

CAS RN

631-27-6
Record name Glyclopyramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyclopyramide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyclopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCLOPYRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE474IKG1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyclopyramide
Reactant of Route 2
Reactant of Route 2
Glyclopyramide
Reactant of Route 3
Reactant of Route 3
Glyclopyramide
Reactant of Route 4
Glyclopyramide
Reactant of Route 5
Reactant of Route 5
Glyclopyramide
Reactant of Route 6
Glyclopyramide

Citations

For This Compound
143
Citations
S Yamagata, Y Goto, A Ohneda, J Kikuchi… - The Tohoku Journal of …, 1969 - jstage.jst.go.jp
… of glyclopyramide. Elevated serum total lipid or cholesterol was decreased by the treatment with glyclopyramide. … From this study it was concluded that glyclopyramide could be used …
Number of citations: 1 www.jstage.jst.go.jp
KKAT TA, M HAGIHARA - med.nagoya-u.ac.jp
… Glyclopyramide, acetohexamide and glybenclamide were used by dissolving in … , and 6.5 mM glyclopyramide also decreased markedly respiratory release of 20 .uM DNP. …
Number of citations: 4 www.med.nagoya-u.ac.jp
H UEDA, N NAMBU, T NAGAI - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
In the case of dimethylpolysiloxane membrane, at pH 2, the permeability constants, P, of tolbutamide, chlorpropamide, glyclopyramide and tolazamide were 16.15, 5.13, 2.33 and 0.95>…
Number of citations: 13 www.jstage.jst.go.jp
上田晴久, 南部直樹, 永井恒司 - Chemical and Pharmaceutical Bulletin, 1981 - jlc.jst.go.jp
… to the diffusion of the solute in the solvent“) In this study, the molecular volume, MV was calculated according to the reference”) The deviation for carbutamide and glyclopyramide could …
Number of citations: 2 jlc.jst.go.jp
A SAKAI, T INOUE, A TANIMURA - GANN Japanese Journal of …, 1984 - jstage.jst.go.jp
… and glyclopyramide (Table I). The formulations of tolazamide and glyclopyramide gave ni … This may be because tolazamide and glyclopyramide are scarcely soluble in water (the …
Number of citations: 15 www.jstage.jst.go.jp
K KAZUO, H MASAKO - Nagoya Journal of Medical Science, 1973 - cir.nii.ac.jp
… All hypoglycemic sulphonylurea drugs tested, ie, tolbutamide, carbutamide, chlorpropamide, acetohexamide, glybenclamide, and glyclopyramide were found to be uncouplers to the …
Number of citations: 2 cir.nii.ac.jp
VP Singh - Sci Technol J, 2016 - researchgate.net
Diabetes mellitus is one of the world’s major diseases and is the third leading cause of death in the United States after heart disease and cancer. In the India, about 2–6% population …
Number of citations: 11 www.researchgate.net
H Ozawa, Y Murai, T Ozawa - Yakushigaku Zasshi, 2003 - europepmc.org
The development and progress of antidiabetic drugs (eg, insulin preparations and hypoglycemic drugs) are retrospectively investigated in Japan. Their influences on the treatment of …
Number of citations: 9 europepmc.org
A Kajiwara, A Kita, J Saruwatari, K Oniki… - Clinical drug …, 2015 - Springer
… Among seven SUs, tolbutamide, glyclopyramide acetohexamide and chlorpropamide were excluded because of few or no samples (3, 1, 0 and 0, respectively), and the three SUs (…
Number of citations: 7 link.springer.com
R Dumpati, V Ramatenki, R Vadija… - Journal of Molecular …, 2018 - Wiley Online Library
… The docking study with current anti‐diabetic therapeutics shows that the drugs Glibenclamide and Glyclopyramide have a partial affinity towards SOCS1. The predicted ADMET and IC …
Number of citations: 5 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。